N-[2-(Cycloheptylamino)ethyl]-2-nitrobenzene-1-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-(Cycloheptylamino)ethyl]-2-nitrobenzene-1-sulfonamide is a chemical compound with the molecular formula C15H23N3O4S. It is known for its unique structure, which includes a cycloheptylamino group, a nitrobenzene moiety, and a sulfonamide group. This compound is primarily used in research settings and has various applications in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(Cycloheptylamino)ethyl]-2-nitrobenzene-1-sulfonamide typically involves multiple steps. One common method includes the following steps:
Formation of the Nitrobenzene Intermediate: The process begins with the nitration of benzene to form nitrobenzene.
Sulfonation: Nitrobenzene is then sulfonated to introduce the sulfonamide group.
Amination: The sulfonated nitrobenzene undergoes amination with cycloheptylamine to form the final product.
The reaction conditions often involve the use of strong acids and bases, as well as controlled temperatures to ensure the desired product is obtained.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to enhance efficiency and yield. The use of automated systems for precise control of reaction parameters is common to ensure consistency and safety.
Chemical Reactions Analysis
Types of Reactions
N-[2-(Cycloheptylamino)ethyl]-2-nitrobenzene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under specific conditions.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Further oxidized nitro compounds.
Reduction: Amino derivatives of the original compound.
Substitution: Various substituted sulfonamide derivatives.
Scientific Research Applications
N-[2-(Cycloheptylamino)ethyl]-2-nitrobenzene-1-sulfonamide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential interactions with biological molecules and its effects on cellular processes.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[2-(Cycloheptylamino)ethyl]-2-nitrobenzene-1-sulfonamide involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the sulfonamide group can interact with enzymes and proteins. These interactions can lead to changes in cellular pathways and biological activities.
Comparison with Similar Compounds
N-[2-(Cycloheptylamino)ethyl]-2-nitrobenzene-1-sulfonamide can be compared with other similar compounds, such as:
N-[2-(Cycloheptylamino)ethyl]-2-methoxypropanamide: Similar structure but with a methoxy group instead of a nitro group.
N-[2-(Cycloheptylamino)ethyl]-L-methioninamide: Contains a methionine derivative instead of a nitrobenzene moiety.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C15H23N3O4S |
---|---|
Molecular Weight |
341.4 g/mol |
IUPAC Name |
N-[2-(cycloheptylamino)ethyl]-2-nitrobenzenesulfonamide |
InChI |
InChI=1S/C15H23N3O4S/c19-18(20)14-9-5-6-10-15(14)23(21,22)17-12-11-16-13-7-3-1-2-4-8-13/h5-6,9-10,13,16-17H,1-4,7-8,11-12H2 |
InChI Key |
ATHFDFBSRBQSID-UHFFFAOYSA-N |
Canonical SMILES |
C1CCCC(CC1)NCCNS(=O)(=O)C2=CC=CC=C2[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.